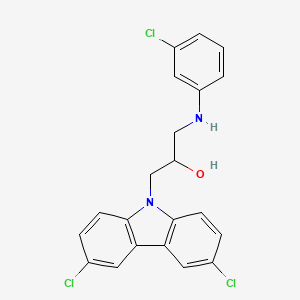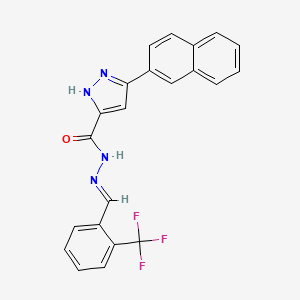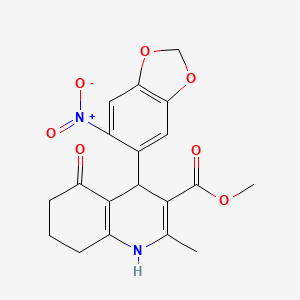![molecular formula C26H26N8O2 B11698783 2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring linked to two pyridine rings through hydrazone linkages, with additional functional groups such as methoxymethyl and carbonitrile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] typically involves the following steps:
Formation of Hydrazone Linkages: The reaction between benzene-1,4-dicarbaldehyde and hydrazine derivatives under acidic or basic conditions forms the hydrazone linkages.
Pyridine Ring Functionalization:
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carbonitrile groups can yield primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology
Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules due to its unique structural features.
Medicine
Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in the production of dyes and pigments.
作用機序
The mechanism of action of 2,2’-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkages and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,2’-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methyl)-6-methylpyridine-3-carbonitrile]: Similar structure but lacks the methoxymethyl groups.
2,2’-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-ethylpyridine-3-carbonitrile]: Similar structure with an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
The presence of methoxymethyl groups in 2,2’-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile] enhances its solubility and reactivity, making it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C26H26N8O2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
2-[(2E)-2-[[4-[(E)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]phenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H26N8O2/c1-17-9-21(15-35-3)23(11-27)25(31-17)33-29-13-19-5-7-20(8-6-19)14-30-34-26-24(12-28)22(16-36-4)10-18(2)32-26/h5-10,13-14H,15-16H2,1-4H3,(H,31,33)(H,32,34)/b29-13+,30-14+ |
InChIキー |
BEWDQQIYGMOLII-HZUVFDMRSA-N |
異性体SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)/C=N/NC3=NC(=CC(=C3C#N)COC)C)C#N)COC |
正規SMILES |
CC1=CC(=C(C(=N1)NN=CC2=CC=C(C=C2)C=NNC3=NC(=CC(=C3C#N)COC)C)C#N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B11698719.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11698726.png)

![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698731.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698742.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)

![(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698771.png)
![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11698776.png)
![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11698786.png)
